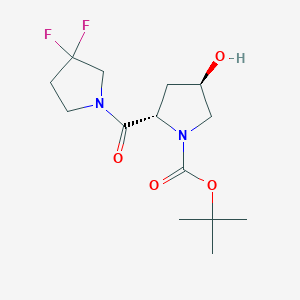
tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound, in particular, features a difluoropyrrolidine moiety, which can impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the difluoropyrrolidine moiety: This can be achieved through the fluorination of a suitable pyrrolidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with the pyrrolidine core: The difluoropyrrolidine intermediate is then coupled with a pyrrolidine core that has been protected with a tert-butyl group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the difluoropyrrolidine moiety can be reduced to form an alcohol.
Substitution: The fluorine atoms in the difluoropyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The difluoropyrrolidine moiety can impart unique biological activity, making this compound a potential candidate for drug discovery and development.
Medicine
Due to its structural features, this compound may exhibit activity against certain diseases or conditions, making it a valuable lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate would depend on its specific biological target. Generally, the difluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl (2S,4R)-2-(pyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the difluoropyrrolidine moiety.
tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-methoxypyrrolidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the difluoropyrrolidine moiety in tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate imparts unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Propriétés
Formule moléculaire |
C14H22F2N2O4 |
|---|---|
Poids moléculaire |
320.33 g/mol |
Nom IUPAC |
tert-butyl (2S,4R)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H22F2N2O4/c1-13(2,3)22-12(21)18-7-9(19)6-10(18)11(20)17-5-4-14(15,16)8-17/h9-10,19H,4-8H2,1-3H3/t9-,10+/m1/s1 |
Clé InChI |
VMPHVWQOQMBPNP-ZJUUUORDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N2CCC(C2)(F)F)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCC(C2)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


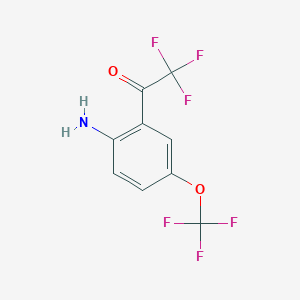
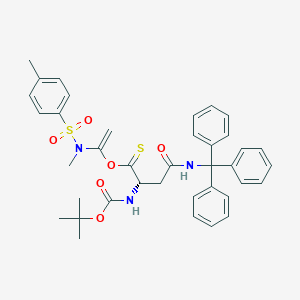
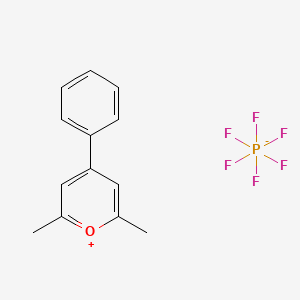
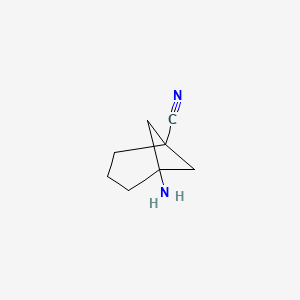
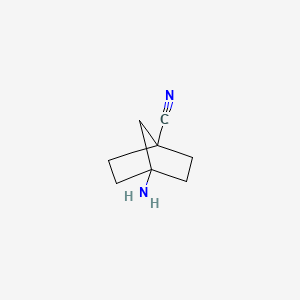
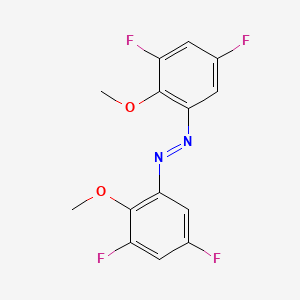
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
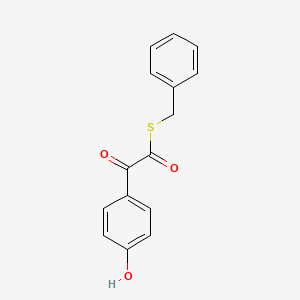

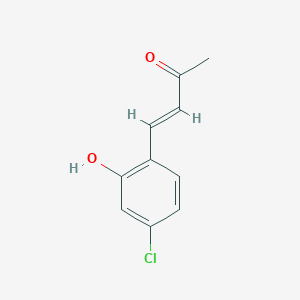
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)

